2-tert-Butyl-4-methylphenol

Descripción general

Descripción

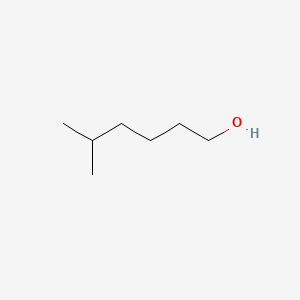

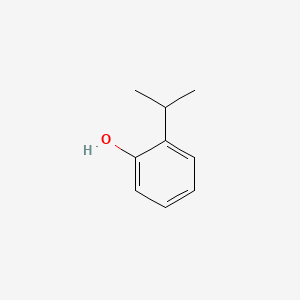

2-tert-Butyl-4-methylphenol, also known as butylated hydroxytoluene, is a lipophilic organic compound with the molecular formula C11H16O. It is a derivative of phenol and is widely recognized for its antioxidant properties. This compound is commonly used to prevent the oxidation of various products, including foods, cosmetics, and industrial fluids .

Mecanismo De Acción

Target of Action

2-tert-Butyl-4-methylphenol, also known as 2-tert-Butyl-p-cresol, is a synthetic phenolic antioxidant . It primarily targets cyclooxygenase-2 (Cox2) and tumor necrosis factor-alpha (Tnfa) genes . These genes play a crucial role in inflammation and immune responses .

Mode of Action

This compound exerts its action by inhibiting the expression of Cox2 and Tnfa genes upon stimulation with Lipopolysaccharide (LPS) or Porphyomonas gingivalis (Pg) fimbriae . LPS is an endotoxin found in the cell walls of Gram-negative bacteria, which triggers inflammation by activating mononuclear phagocytes .

Biochemical Pathways

The inhibition of Cox2 and Tnfa genes affects the biochemical pathways involved in inflammation and immune responses .

Pharmacokinetics

It is known to be lipophilic with a log po/w (ilogp) of 251 This suggests that it can easily cross cell membranes, potentially affecting its Absorption, Distribution, Metabolism, and Excretion (ADME) properties

Result of Action

The primary result of the action of this compound is the reduction of inflammation. By inhibiting the expression of Cox2 and Tnfa genes, it reduces the production of pro-inflammatory cytokines . This can have a significant impact on cellular processes and overall immune response.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature . Moreover, it is considered a potential thermal hazard during production, storage, and application . Therefore, it’s crucial to handle and store this compound properly to ensure its effectiveness and safety.

Análisis Bioquímico

Biochemical Properties

2-tert-Butyl-4-methylphenol plays a significant role in biochemical reactions. It has been found to interact with enzymes, proteins, and other biomolecules. For instance, it has been shown to have excellent binding affinity to CYP3A4, a critical enzyme involved in the metabolism of endogenous molecules, especially xenobiotics .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been found to induce pronounced hyperplasia and papillomas in the hamster forestomach . It also enhances the antitumor efficacy of belotecan, a derivative of camptothecin, by inducing both autophagy and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been found to activate autophagic flux by increasing the level of LC3-II and forming autolysosome puncta . It also influences gene expression, as seen in its ability to increase the expression of adipogenic marker genes .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change. It has been found to cause immediate white blistering to the skin

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At high concentrations, it impairs blood clotting, which can be explained by antagonism of vitamin K . It also dose-dependently induces tumors of the forestomach in animals .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as CYP3A4

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex. It is known to be lipophilic , suggesting that it can easily cross cell membranes and distribute within cells and tissues. The exact transporters or binding proteins it interacts with are yet to be identified.

Subcellular Localization

Given its lipophilic nature , it is likely to be found in lipid-rich areas of the cell

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-4-methylphenol typically involves the alkylation of p-cresol with tert-butyl alcohol. This reaction is catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. An efficient method involves using a deep eutectic solvent as a catalyst, which allows for milder reaction conditions and improved yields .

Industrial Production Methods

In industrial settings, this compound is produced by reacting p-cresol with isobutylene in the presence of sulfuric acid. This method is favored due to its efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

2-tert-Butyl-4-methylphenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2,6-di-tert-butyl-4-hydroperoxyl-4-methyl-2,5-cyclohexadienone.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Substitution: Reagents such as halogens and alkyl halides are used under acidic or basic conditions.

Major Products

Aplicaciones Científicas De Investigación

2-tert-Butyl-4-methylphenol has a wide range of applications in scientific research:

Chemistry: It is used as a stabilizer in the synthesis of polymers and other organic compounds.

Biology: Its antioxidant properties make it useful in studies related to oxidative stress and cellular damage.

Medicine: It has been investigated for its potential antiviral and anticancer properties.

Industry: It is widely used as an antioxidant in the food, cosmetic, and petroleum industries.

Comparación Con Compuestos Similares

Similar Compounds

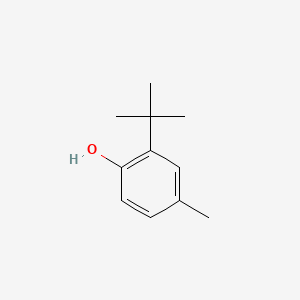

2,6-Di-tert-butyl-4-methylphenol: Another antioxidant with similar properties but higher steric hindrance.

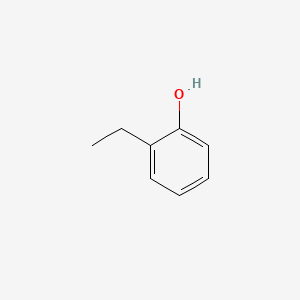

2-tert-Butylphenol: Lacks the methyl group, resulting in different reactivity and applications.

4-tert-Butylphenol: Similar structure but different substitution pattern, affecting its chemical behavior.

Uniqueness

2-tert-Butyl-4-methylphenol is unique due to its balance of lipophilicity and antioxidant activity, making it highly effective in various applications. Its ability to stabilize free radicals and prevent oxidation is superior to many other phenolic antioxidants .

Propiedades

IUPAC Name |

2-tert-butyl-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-8-5-6-10(12)9(7-8)11(2,3)4/h5-7,12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKEHOXWJQXIQAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020212 | |

| Record name | 4-Methyl-2-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Solid; [IUCLID] Orange or light brown crystalline solid; [MSDSonline] | |

| Record name | Phenol, 2-(1,1-dimethylethyl)-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-t-Butyl-4-methylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3168 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

237 °C | |

| Record name | 2-T-BUTYL-4-METHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5875 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

105 °C | |

| Record name | 2-t-Butyl-4-methylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3168 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble in water, soluble in oxygenated solvents. | |

| Record name | 2-T-BUTYL-4-METHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5875 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9247 g/cc @ 75 °C | |

| Record name | 2-T-BUTYL-4-METHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5875 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.02 [mmHg], 0.025 mm Hg at 25 °C (extrapolated) | |

| Record name | 2-t-Butyl-4-methylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3168 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-T-BUTYL-4-METHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5875 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

2409-55-4, 25567-40-2 | |

| Record name | 2-tert-Butyl-4-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2409-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-t-Butyl-4-methylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002409554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, (1,1-dimethylethyl)-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025567402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-tert-Butyl-4-methylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60301 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-(1,1-dimethylethyl)-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, (1,1-dimethylethyl)-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methyl-2-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-tert-butyl-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.559 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-butyl-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.811 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-TERT-BUTYL-4-METHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9VVU7G7J4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-T-BUTYL-4-METHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5875 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

55 °C | |

| Record name | 2-T-BUTYL-4-METHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5875 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q1: What is the molecular formula and weight of 2-tert-butyl-4-methylphenol?

A1: The molecular formula of this compound is C11H16O, and its molecular weight is 164.25 g/mol.

Q2: Which spectroscopic techniques are used to characterize this compound?

A2: Researchers commonly employ techniques like 1H NMR, 13C NMR [, ], FT-IR [, ], and UV/Vis [, ] spectroscopy to characterize the structure of this compound and its derivatives.

Q3: How do structural modifications of this compound affect its biological activity?

A3: Studies have shown that the position of the tert-butyl group significantly impacts the compound's activity. For instance, this compound exhibits inhibitory effects on tumor formation, while its isomer, 2,6-di-tert-butyl-4-methylphenol, can enhance tumor formation under certain conditions [, ].

Q4: How does the size of the alkyl substituent influence the antioxidant activity of this compound derivatives?

A4: Research suggests that increasing the size of the alkyl substituent, such as replacing the tert-butyl with tert-amyl or tert-octyl groups, can enhance the antioxidant activity of this compound derivatives []. This is attributed to the increased steric hindrance around the phenolic hydroxyl group, which stabilizes the phenoxyl radical formed during the antioxidant action.

Q5: What are the applications of this compound in polymer stabilization?

A5: this compound and its derivatives act as antioxidants in various polymers, including polyolefins [] and low-density polyethylene (LDPE) []. They protect these materials from thermo-oxidative degradation, enhancing their lifespan and performance.

Q6: How does the presence of this compound in polymers affect their thermo-oxidative stability?

A6: Studies utilizing techniques like attenuated total reflectance—Fourier transformed infrared (ATR–FTIR) spectroscopy demonstrate that incorporating this compound and other antioxidants into polymers like LDPE improves their resistance to thermo-oxidative degradation []. This protective effect is attributed to the additives' ability to scavenge free radicals generated during the degradation process.

Q7: Can this compound derivatives be used as ligands in metal complexes for catalysis?

A7: Yes, this compound can be incorporated into ligands for metal complexes, such as those of titanium(IV) [] and molybdenum(VI) [, ]. These complexes have shown catalytic activity in various reactions, including ethylene polymerization and oxygen atom transfer reactions.

Q8: How does the structure of the this compound-based ligand influence the catalytic activity of the metal complex?

A8: The steric and electronic properties of the ligand, influenced by the substituents on the phenol ring, play a crucial role in the catalytic activity of the resulting metal complex. For example, in dioxidomolybdenum(VI) complexes, the presence of bulky tert-butyl groups in the ligand can influence the rate of oxygen atom transfer reactions [, ].

Q9: What is known about the potential toxicity of this compound?

A9: While this compound is generally recognized as safe for use as a food additive at low concentrations, studies have explored its potential for cytotoxicity and apoptosis induction at higher concentrations in specific cell lines []. Research suggests that reactive intermediates generated during its metabolism might contribute to these effects.

Q10: Are there any concerns regarding the dermal exposure to this compound?

A10: Studies have shown that this compound and its degradation products can migrate from polymers and permeate through human skin during contact []. This raises concerns regarding potential exposure and requires further investigation to assess potential health risks.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2,4-dichlorophenyl)methoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B7770296.png)